Pyrazine or piperazine cannot substitute for 1,2,3,4-tetrahydropyrazine in analytical method validation: different retention times and MS fragmentation compromise impurity profiling. This reference standard ensures ANDA/DMF compliance. • Distinct +4.03 Da mass shift from pyrazine for LC-MS/MS specificity. • Mild oxidation (ambient-80°C) avoids thermal degradation. • Superior N-nucleophilicity for N-alkylation/acylation. • Non-planar geometry for MOF ligands.
1,2,3,4-Tetrahydropyrazine (CAS 5194-05-8) is a partially saturated, six-membered nitrogenous heterocycle that serves as a critical pharmaceutical reference standard and a versatile synthetic intermediate . Featuring a distinctive C=C double bond within a diamine framework, it bridges the chemical space between fully aromatic pyrazine and fully saturated piperazine. In commercial procurement, it is primarily sourced for analytical method validation (AMV), quality control (QC) of pyrazine-based active pharmaceutical ingredients (APIs), and the synthesis of complex substituted heterocycles [1]. Its unique partial unsaturation provides specific reactivity handles—such as mild oxidation pathways and distinct coordination geometries—making it an indispensable material for both regulatory compliance in drug manufacturing and advanced materials research.
Substituting 1,2,3,4-tetrahydropyrazine with its fully aromatic (pyrazine) or fully saturated (piperazine) analogs fundamentally compromises both analytical accuracy and synthetic viability [1]. In regulatory impurity profiling, pyrazine and piperazine cannot serve as reference standards for partially reduced byproducts, as they exhibit entirely different chromatographic retention times and mass spectrometric fragmentation patterns . Synthetically, pyrazine is a highly stable, very weak base (pKa ~0.65) that resists electrophilic addition, while piperazine lacks the C=C unsaturation required for targeted dearomatization/rearomatization sequences or in situ coupling[1]. Consequently, for precise API quality control and specific heterocycle functionalization, procuring the exact 1,2,3,4-tetrahydropyrazine compound is strictly required.
In pharmaceutical quality control, distinguishing between the active API and its synthetic intermediates or degradation products is mandated by regulatory bodies. 1,2,3,4-Tetrahydropyrazine provides a distinct +4.03 Da mass shift compared to the fully aromatic pyrazine core[1]. This exact mass difference, coupled with its unique chromatographic retention time, allows it to function as a precise reference standard for quantifying partially reduced impurities in pyrazine-based drugs (such as Olaparib or Pyrazinamide) during LC-MS/MS method validation .
| Evidence Dimension | Molecular Mass and Analytical Resolution |
| Target Compound Data | 84.12 g/mol (C4H8N2) |
| Comparator Or Baseline | Pyrazine (80.09 g/mol) |
| Quantified Difference | +4.03 Da mass shift (Δ 4H) |
| Conditions | LC-MS/MS impurity profiling and ANDA/DMF regulatory submissions |
Enables exact mass discrimination and baseline separation from the active API, a strict requirement for regulatory approval and quality control.
When synthesizing substituted pyrazines, the choice of precursor dictates the energy requirements and functional group tolerance of the process. 1,2,3,4-Tetrahydropyrazine can be readily oxidized to fully aromatic pyrazines under mild conditions (e.g., ambient to 80°C using MnO2 or CuO) [1]. In contrast, attempting to synthesize pyrazines from fully saturated piperazine requires harsh catalytic dehydrogenation conditions, often exceeding 400°C, which leads to the thermal degradation of sensitive functional groups and the generation of unwanted byproducts[2].
| Evidence Dimension | Oxidation/Dehydrogenation Temperature |
| Target Compound Data | Mild oxidation (Ambient to 80°C) |
| Comparator Or Baseline | Piperazine (>400°C for catalytic dehydrogenation) |
| Quantified Difference | >320°C reduction in required reaction temperature |
| Conditions | Synthesis of substituted pyrazines via oxidation/dehydrogenation |
Reduces energy costs and prevents thermal degradation of sensitive functional groups during the manufacturing of complex pyrazine-containing pharmaceuticals.
The basicity and nucleophilicity of the nitrogen atoms in a heterocycle determine its utility as a building block for N-derivatization. The secondary amines in 1,2,3,4-tetrahydropyrazine exhibit strong nucleophilicity, allowing for rapid N-alkylation or N-acylation under standard conditions [1]. Conversely, the nitrogen atoms in fully aromatic pyrazine are extremely weak bases (pKa ~0.65) and poor nucleophiles, requiring highly forcing conditions or strong activation to undergo similar functionalization [2].
| Evidence Dimension | N-Nucleophilicity and Basicity |
| Target Compound Data | Readily undergoes N-alkylation/acylation at secondary amines |
| Comparator Or Baseline | Pyrazine (pKa ~0.65, highly unreactive towards electrophiles) |
| Quantified Difference | Orders of magnitude higher basicity and nucleophilicity |
| Conditions | Standard electrophilic substitution (e.g., reaction with acid chlorides or alkyl halides) |
Allows for straightforward synthesis of N-protected or N-substituted intermediates essential for generating diverse drug discovery libraries.
In the design of metal-organic frameworks (MOFs) and coordination polymers, ligand geometry dictates the final topology. The partially saturated ring of 1,2,3,4-tetrahydropyrazine imparts a non-planar, flexible geometry compared to the strictly planar, rigid structure of aromatic pyrazine . This flexibility, combined with the presence of free nitrogen atoms and the reactive C=C bond, enables in situ coupling reactions and the formation of novel 1D and 2D metallated frameworks (e.g., with Fe(II) or Co(II)) that are inaccessible using rigid pyrazine ligands .
| Evidence Dimension | Ligand Geometry and Coordination Behavior |
| Target Compound Data | Non-planar, flexible geometry supporting in situ C=C coupling |
| Comparator Or Baseline | Pyrazine (Strictly planar, rigid geometry) |
| Quantified Difference | Enables formation of complex 1D/2D metallated frameworks vs. simple linear coordination |
| Conditions | Reaction with transition metals (e.g., Fe(NCS)2) under solvothermal or ultrasonic conditions |
Provides materials scientists with a unique structural building block for designing advanced MOFs with tailored pore sizes and heavy-metal removal capabilities.
Due to its exact mass difference (+4.03 Da) from pyrazine, 1,2,3,4-tetrahydropyrazine is the required reference standard for LC-MS/MS method validation and quality control of pyrazine-based APIs, ensuring compliance with ANDA and DMF regulations.
In process chemistry, it is the optimal choice for synthesizing substituted pyrazines, as its partial unsaturation allows for mild oxidation (ambient to 80°C), avoiding the harsh thermal degradation associated with dehydrogenating fully saturated piperazines [1].
Leveraging its superior N-nucleophilicity compared to aromatic pyrazine, it is highly procured as a building block for generating N-alkylated or N-acylated derivatives in medicinal chemistry libraries [1].
In materials science, its non-planar geometry and reactive C=C bond make it a unique ligand for synthesizing 1D and 2D metal-organic frameworks (e.g., for heavy-metal removal) that cannot be constructed using rigid pyrazine ligands .